

A Technical Guide to Fmoc-Ala-OH- ^{15}N for NMR Spectroscopy Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-Ala-OH- ^{15}N

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-alanine (^{15}N), herein referred to as Fmoc-Ala-OH- ^{15}N . It details its physicochemical properties, synthesis, and critical role as a site-specific isotopic label in Nuclear Magnetic Resonance (NMR) spectroscopy for studying peptide and protein structure, dynamics, and interactions.

Introduction to Fmoc-Ala-OH- ^{15}N

Fmoc-Ala-OH- ^{15}N is a derivative of the amino acid L-alanine, which has been isotopically labeled with nitrogen-15 (^{15}N) at the α -amino group. This amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS).[1] The incorporation of the ^{15}N stable isotope makes Fmoc-Ala-OH- ^{15}N an invaluable tool for a variety of analytical techniques, most notably NMR spectroscopy and mass spectrometry.[1]

In the context of NMR, the ^{15}N nucleus possesses a nuclear spin of $1/2$, making it NMR-active. Site-specific incorporation of a ^{15}N label into a peptide or protein allows researchers to focus on particular regions of the biomolecule. This is especially powerful in drug discovery and structural biology for elucidating molecular interactions, characterizing structural changes, and understanding dynamic processes at the residue-specific level.[1] The 2D ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) experiment, in particular, provides a "fingerprint" spectrum

of the protein backbone, where each amide group gives rise to a specific correlation peak, allowing for detailed analysis.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of Fmoc-Ala-OH-¹⁵N are critical for its application in peptide synthesis and spectroscopic analysis. Key data points are summarized below.

Table 1: Physicochemical Properties of Fmoc-Ala-OH-¹⁵N

Property	Value	Reference(s)
Chemical Formula	C ₁₈ H ₁₇ ¹⁵ NO ₄	
Molecular Weight	~312.33 g/mol	
Isotopic Purity	≥98 atom % ¹⁵ N	
Appearance	White to off-white solid	
Melting Point	147-153 °C	
Optical Activity	[α] _D ²⁰ = -18° (c=1 in DMF)	
Storage Temperature	2-8°C	

Table 2: Characteristic ¹H NMR Chemical Shifts

Proton NMR is used to confirm the structure of the molecule. The chemical shifts for Fmoc-Ala-OH-¹⁵N are nearly identical to its unlabeled counterpart.

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference(s)
Alanine α-H	~4.35	Quartet	~7.1	
Alanine β-CH ₃	~1.30	Doublet	~7.1	
Fmoc CH, CH ₂	4.24 - 4.30	Multiplet	-	
Fmoc Aromatic H	7.35 - 7.90	Multiplet	-	

Synthesis and Isotopic Labeling

The synthesis of Fmoc-Ala-OH- ^{15}N is a straightforward procedure involving the protection of the ^{15}N -labeled L-alanine.

General Synthesis Protocol

The primary method for synthesizing Fmoc-Ala-OH- ^{15}N involves the reaction of ^{15}N -labeled L-alanine with an Fmoc-donating reagent. High yields, often approaching 99%, can be achieved under optimized conditions.

Reaction Scheme: ^{15}N -L-Alanine + Fmoc-OSu (or Fmoc-Cl) $\xrightarrow{\text{(Base, Solvent)}}$ Fmoc-Ala-OH- ^{15}N

Step-by-Step Methodology:

- **Dissolution:** Dissolve ^{15}N -L-alanine in a mixed solvent system, such as water/dioxane.
- **Base Addition:** Add a base, typically sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group and facilitate the reaction.
- **Fmoc Reagent Addition:** Add the Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), to the mixture.
- **Reaction:** Stir the mixture at room temperature, typically overnight, to allow the reaction to proceed to completion.
- **Work-up:** Concentrate the mixture under reduced pressure to remove the organic solvent.
- **Purification:** Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the Fmoc-protected product.
- **Isolation:** Collect the white solid precipitate by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

Applications in NMR Spectroscopy and Drug Development

The primary utility of Fmoc-Ala-OH- ^{15}N is for site-specific isotopic labeling of synthetic peptides for NMR studies. This approach offers significant advantages over uniform labeling, especially for studying large proteins or specific functional domains.

- **Structural Analysis:** By placing a ^{15}N label at a specific alanine site, researchers can unambiguously assign signals in the NMR spectrum corresponding to that residue. This is crucial for determining local structure and conformation.
- **Protein Dynamics:** Changes in the chemical environment of the ^{15}N -labeled amide, reflected by shifts in its NMR signal, can provide insights into protein dynamics, folding, and conformational changes.
- **Interaction Studies:** ^{15}N NMR is highly sensitive to changes in the local electronic environment. When a drug or binding partner interacts with the protein near the labeled alanine, the corresponding peak in the ^1H - ^{15}N HSQC spectrum may shift or broaden. This allows for the precise mapping of binding sites and the determination of binding affinities.
- **Simplifying Complex Spectra:** For large proteins, uniform ^{15}N labeling can result in thousands of peaks with severe overlap. Site-specific labeling drastically simplifies the spectrum, enabling the study of specific regions without spectral crowding.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ala-OH- ^{15}N

This protocol describes the manual incorporation of a single Fmoc-Ala-OH- ^{15}N residue into a peptide sequence using standard Fmoc chemistry.

Materials:

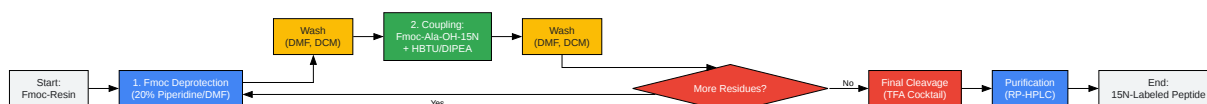
- Rink Amide resin (or other suitable solid support)
- Fmoc-protected amino acids
- Fmoc-Ala-OH- ^{15}N
- Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF, Dichloromethane (DCM)
- Washing solutions
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Methodology:

- Resin Preparation: Swell the resin in DMF in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once.
- Washing: Wash the resin extensively with DMF followed by DCM to remove residual piperidine and by-products.
- ¹⁵N-Alanine Coupling:
 - In a separate vial, dissolve Fmoc-Ala-OH-¹⁵N (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
 - Pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction vessel for 1-2 hours to ensure complete coupling.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

- **Final Cleavage and Deprotection:** Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- **Peptide Precipitation:** Precipitate the crude peptide by adding it to cold diethyl ether.
- **Purification:** Purify the ^{15}N -labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Verification:** Confirm the mass and purity of the final peptide using mass spectrometry and analytical HPLC.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ala-OH- ^{15}N .

NMR Spectroscopy: ^1H - ^{15}N HSQC Experiment

This protocol outlines the general steps for acquiring a 2D ^1H - ^{15}N HSQC spectrum of a ^{15}N -labeled peptide.

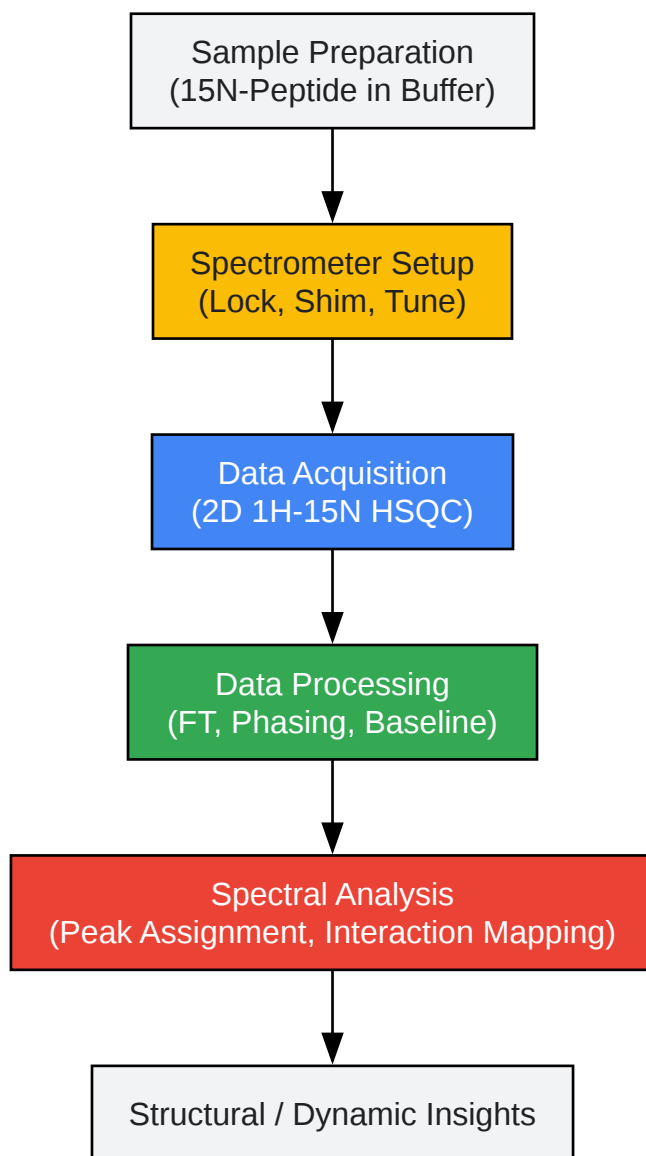
Materials:

- Purified, lyophilized ^{15}N -labeled peptide
- NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, in 90% H_2O / 10% D_2O)
- NMR spectrometer equipped with a cryoprobe
- NMR tubes

Methodology:

- **Sample Preparation:** Dissolve the lyophilized peptide in the NMR buffer to a final concentration typically between 0.1 and 1.0 mM. Transfer the solution to a clean NMR tube.
- **Spectrometer Setup:**
 - Insert the sample into the spectrometer.
 - Lock onto the D₂O signal and shim the magnetic field to achieve high homogeneity.
 - Tune and match the probe for both ¹H and ¹⁵N frequencies.
- **Experiment Selection:** Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcspf3gpqh on Bruker systems).
- **Parameter Optimization:**
 - Set the spectral widths for both the ¹H (typically ~12-16 ppm) and ¹⁵N (typically ~30-40 ppm) dimensions to cover all expected signals.
 - Calibrate the 90° pulse lengths for both ¹H and ¹⁵N.
 - Set the number of scans and dummy scans based on sample concentration to achieve an adequate signal-to-noise ratio.
- **Data Acquisition:** Start the 2D experiment. Acquisition time can range from minutes to several hours.
- **Data Processing:**
 - Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
 - Perform Fourier transformation.
 - Phase the spectrum in both dimensions and perform baseline correction.

- **Data Analysis:** Analyze the resulting 2D spectrum. Each peak represents a correlation between a backbone amide proton (^1H) and its directly bonded nitrogen (^{15}N), providing residue-specific information.



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References

- 1. Buy Fmoc-Ala-OH-15N | 117398-49-9 [smolecule.com]
- 2. aa pep.bocsci.com [aa pep.bocsci.com]
- To cite this document: BenchChem. [A Technical Guide to Fmoc-Ala-OH-15N for NMR Spectroscopy Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558012#fmoc-ala-oh-15n-for-nmr-spectroscopy-studies]

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